molecular formula C13H16N2O4 B14287437 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 114557-19-6

4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate

Cat. No.: B14287437
CAS No.: 114557-19-6
M. Wt: 264.28 g/mol
InChI Key: PDTDJZPDKQIQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly interesting due to its unique structure, which combines a hydroxybutyl group with an isocyanatomethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 4-hydroxybutylamine with 3-(isocyanatomethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Hydroxybutylamine+3-(Isocyanatomethyl)phenyl isocyanate4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate\text{4-Hydroxybutylamine} + \text{3-(Isocyanatomethyl)phenyl isocyanate} \rightarrow \text{this compound} 4-Hydroxybutylamine+3-(Isocyanatomethyl)phenyl isocyanate→4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of carbamate-based drugs.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles such as amines or thiols, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybutyl carbamate
  • 3-(Isocyanatomethyl)phenyl carbamate
  • 4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]urea

Uniqueness

4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to the presence of both hydroxybutyl and isocyanatomethylphenyl groups in its structure This combination imparts specific reactivity and properties that are not observed in simpler carbamates

Properties

CAS No.

114557-19-6

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

4-hydroxybutyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C13H16N2O4/c16-6-1-2-7-19-13(18)15-12-5-3-4-11(8-12)9-14-10-17/h3-5,8,16H,1-2,6-7,9H2,(H,15,18)

InChI Key

PDTDJZPDKQIQDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCCCCO)CN=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.